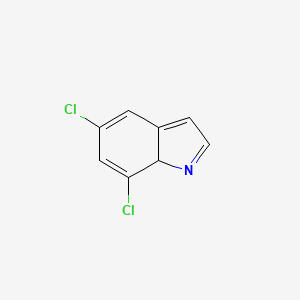

7,5-Dichloro-7aH-indole

Description

7,5-Dichloro-7aH-indole (CAS#: 4792-72-7) is a halogenated indole derivative featuring chlorine substituents at positions 5 and 7 of the indole scaffold, with a hydrogen atom at the 7a position of the fused bicyclic system. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of chlorine atoms, which modulate reactivity and biological activity .

Properties

Molecular Formula |

C8H5Cl2N |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

5,7-dichloro-7aH-indole |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,8H |

InChI Key |

BIOUZHQLICNPDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=C(C2N=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Starting Material : 3,5-Dichloroaniline replaces aniline to introduce chlorine atoms at the 5 and 7 positions of the indole ring.

- Catalyst System : Solid acid or metallic catalysts (e.g., PdS, FeS, or MoS₂) promote dehydrogenative cyclization. Hydrogen gas or steam is co-fed to maintain catalyst activity and suppress ethylene glycol decomposition.

- Temperature and Pressure : The reaction proceeds at 250°–500°C under normal or reduced pressure, with a liquid space velocity of 0.01–5 L/L-catalyst/hour.

The reaction mechanism proceeds via:

$$

\text{3,5-Dichloroaniline} + \text{Ethylene Glycol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{H}2\text{O} + \text{H}2

$$

Advantages and Limitations

- Yield Optimization : Feeding ethylene glycol in portions along the reactor’s gas flow direction minimizes localized heat spots, improving yield.

- Challenges : Precise control of molar ratios (3,5-dichloroaniline : ethylene glycol = 2.0–3.0 : 1) is critical to avoid byproduct formation.

Solution-Phase Condensation with Chlorinated Intermediates

The synthesis of chloroindoles via solution-phase condensation, as demonstrated in PMC study PMC4207570, provides a flexible alternative:

Key Steps

Intermediate Preparation :

Post-Condensation Modifications :

Experimental Considerations

- Purification : Chromatography over silica gel with ethyl acetate/petroleum ether eluents achieves >95% purity.

- Scalability : Batch sizes up to 500 mg have been reported, though industrial-scale applications require further optimization.

Post-Synthesis Electrophilic Chlorination

For indole derivatives lacking pre-installed halogens, directed chlorination offers a retroactive approach:

Methodology

Regiochemical Control

- Position 5 : Activated by the indole’s inherent electron density.

- Position 7 : Directed by steric effects from substituents at position 2.

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions in cited literature.

Structural and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

7,5-Dichloro-7aH-indole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

There seems to be a misunderstanding in the query, as it refers to "7,5-Dichloro-7aH-indole," while the provided search results primarily discuss "5,7-Dichloro-1H-indole-2-carboxylic acid". While these compounds share a similar dichloro-indole structure, they are distinct chemical entities with potentially different applications. Therefore, the following information will focus on the applications of indole derivatives generally, and specifically address research involving dichloro-indole compounds where possible.

Anticancer Activity

- General Applications: Indole derivatives have demonstrated significant anticancer activities against various cancer cell lines . These compounds can inhibit tubulin polymerization, induce cell cycle arrest, and promote apoptotic cell death in cancer cells .

- Specific Examples:

- Certain benzaldazine and ketazine derivatives, synthesized via condensation of carbonyl compounds with 3-(1-hydrazineylideneethyl)-1H-indole, exhibit potential antitumor activities against colon, hepatocellular, and breast carcinoma cell lines . For instance, compounds 3c , 3d , 3h , 9 , and 13 have shown interesting activity against the HCT-116 cell line .

- Indole-acrylamide derivative 1 displayed tubulin polymerization inhibitory activity against Huh7 hepatocellular carcinoma cells .

- Compound 17 exhibited anticancer activity across multiple cancer cell lines, including leukemia, breast, and colon cancers, and interacts strongly with the active site of EGFR tyrosine kinase .

- Compound 18 showed antiproliferative effects against MGC-803, HCT-116, and MCF-7 cells .

- Compound 27 binds to GSK-3β, EGFR, and Bcr-Abl proteins and exhibits antioxidant activity .

Other Applications and Research Areas

- Green Synthesis: Indole derivatives can be synthesized using green chemistry approaches, such as mechanochemical synthesis via grinding, which aligns with environmentally friendly practices .

- Molecular Docking Studies: These studies help to elucidate the interactions between indole derivatives and biological targets, providing insights into their mechanisms of action and structure-activity relationships (SAR) . For example, molecular docking has been used to study the interactions of derivatives with CDK-5 enzyme and EGFR tyrosine kinase .

- Drug Discovery: Indole derivatives serve as versatile scaffolds in modern drug discovery for developing novel therapeutic agents . Their diverse therapeutic applications and ongoing research in this field highlight their potential in creating new treatments .

5,7-Dichloro-1H-indole-2-carboxylic acid

5,7-Dichloro-1H-indole-2-carboxylic acid is a specific indole derivative that can be purchased for research purposes . Sigma-Aldrich sells this chemical in 250mg quantities . According to Sigma-Aldrich, their team of scientists have experience in areas of research including Life Science, Material Science, Chemical Synthesis, and Chromatography .

Table of Indole Derivatives and Their Anticancer Activities

Case Studies

While specific case studies directly involving "5,7-Dichloro-1H-indole-2-carboxylic acid" are not available in the search results, research on related indole derivatives provides insight into potential applications.

- AIHA Case Study #7 : This case study discusses a patient with anemia and IgM mono-clonal gammopathy, but it does not directly involve indole compounds . However, it highlights the importance of hematological evaluations and understanding the impact of cold exposure on certain health conditions . This context could be relevant if dichloro-indole compounds were being investigated for their potential effects on blood-related disorders.

Limitations

Mechanism of Action

The mechanism of action of 7,5-Dichloro-7aH-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

The following table summarizes key structural, physical, and application-based differences between 7,5-Dichloro-7aH-indole and related compounds:

Key Research Findings and Distinctions

- Electronic Effects: The dual chlorine substituents in this compound increase electron deficiency at the aromatic ring, enhancing its reactivity in electrophilic substitutions compared to mono-chloro analogs like 7-Chloroindole . In contrast, 7-Chloro-3-(difluoromethyl)-1H-indole exhibits unique electronic properties due to the electron-withdrawing CF₂H group, making it suitable for designing fluorinated drug candidates .

Biological Activity :

- 7-Chloro-2-methyl-1H-indole has been investigated in kinase inhibition studies, where the methyl group at C2 improves binding affinity to hydrophobic pockets in enzymes .

- Dichloro derivatives (e.g., 5,7-Dichloro-1H-indole) are often preferred in anticancer research due to enhanced cytotoxicity and stability .

Physical Properties :

- Methyl-substituted analogs (e.g., 7-Chloro-5-methyl-1H-indole) exhibit higher hydrophobicity (LogP ~3.13) compared to dichloro derivatives (estimated LogP ~3.7), impacting solubility and bioavailability .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS# 16381-48-9) has documented safety protocols for handling, including inhalation precautions, highlighting the need for rigorous safety measures in chloro-indole chemistry .

- Synthetic Utility: 5,7-Dichloro-1H-indole serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex heterocycles for drug discovery . Mono-chloro derivatives like 7-Chloroindole are often functionalized at C3 for constructing indole-alkaloid analogs .

Biological Activity

7,5-Dichloro-7aH-indole is a potent compound within the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The compound can be synthesized through electrophilic substitution reactions on indole derivatives, often utilizing chlorination methods to introduce chlorine atoms at specific positions on the indole ring.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various bis-indole derivatives, compounds similar to this compound were found to inhibit bacterial RNA polymerase, highlighting their potential as antibacterial agents. The mechanism involves disrupting the transcription initiation complex formation in bacteria, which is crucial for their survival .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. For instance, a derivative of this compound showed an IC50 value of 0.49 μM against small cell lung cancer (SCLC) cell lines, indicating strong cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis in cancer cells through DNA alkylation by active metabolites formed under hypoxic conditions .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been shown to possess anti-inflammatory properties. Studies indicate that indole derivatives can modulate pro-inflammatory cytokine production and reduce inflammation in various models. The compound's ability to inhibit nitric oxide production in macrophages has been documented, suggesting a role in mitigating inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A series of experiments assessed the efficacy of this compound against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth with minimal cytotoxicity towards human cells.

- Cytotoxicity in Cancer Cells : In a study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment with the compound.

- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of this compound significantly reduced swelling and pain associated with inflammatory responses.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7,5-Dichloro-7aH-indole, and how can reaction conditions be optimized?

- Methodological Answer : Begin with a Friedel-Crafts alkylation or halogenation of indole derivatives, adjusting substituent positions via regioselective chlorination. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts . Purification should involve recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel. Validate purity via melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals caused by chlorine’s electronegativity .

- X-ray crystallography : Determine crystal packing and steric effects of chlorine substituents .

- DFT calculations : Model electronic effects (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software, benchmarking against experimental UV-Vis spectra .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Conduct a hazard assessment using SDS data for analogous chlorinated indoles. Use fume hoods for synthesis steps involving volatile reagents. Store the compound at 0–6°C in amber vials to prevent photodegradation. Employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Dispose of waste via halogen-specific protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Perform controlled replicate studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use high-purity starting materials (≥97% by HPLC) to minimize variability . Cross-validate results with alternative techniques (e.g., kinetic isotope effects for mechanistic studies) and apply statistical tools (ANOVA, t-tests) to assess significance of discrepancies. Publish raw datasets to facilitate meta-analyses .

Q. What strategies are effective for studying the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- In vitro assays : Use fluorescence-based assays (e.g., FP-TDI for kinase inhibition) with positive/negative controls. Adjust substrate concentrations to account for competitive binding .

- Structure-activity relationships (SAR) : Synthesize analogs with varying halogen positions and measure IC₅₀ values. Corrogate data with molecular docking (AutoDock Vina) to identify key binding interactions .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations and validate target engagement .

Q. How can computational models predict the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Simulate degradation using QSPR models (e.g., EPI Suite) to estimate hydrolysis rates. Validate predictions via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products via high-resolution mass spectrometry (HRMS) and propose mechanistic pathways using transition-state modeling .

Q. What experimental designs are suitable for investigating the compound’s photophysical properties?

- Methodological Answer :

- Steady-state fluorescence : Measure emission spectra in solvents of varying polarity to assess solvatochromism.

- Time-resolved spectroscopy : Use femtosecond laser systems to track excited-state dynamics.

- Theoretical modeling : Compare experimental Stokes shifts with TD-DFT calculations to validate electronic transitions .

Data Analysis and Reporting

Q. How should researchers present contradictory spectral data in publications?

- Methodological Answer : Include raw spectra in supplementary materials with annotated peak assignments. Discuss potential sources of error (e.g., solvent impurities, instrumental drift) and provide error margins for key measurements. Use consensus datasets from replicate experiments in main figures .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.